2-Amino-5-bromo-6-methylnicotinamide chemical structure and properties
2-Amino-5-bromo-6-methylnicotinamide chemical structure and properties
Comprehensive Technical Guide on 2-Amino-5-bromo-6-methylnicotinamide: Structural Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In the landscape of rational drug design, polyfunctionalized heterocyclic building blocks are the cornerstone of scaffold hopping and lead optimization. As a Senior Application Scientist, I frequently leverage 2-Amino-5-bromo-6-methylnicotinamide (CAS: 1003711-26-9) as a highly versatile, tri-functionalized pyridine core[1]. Unlike its unmethylated analogue, the presence of the C6-methyl group introduces critical steric and electronic parameters that can dictate regioselectivity during synthesis and enhance binding affinity within the ATP-binding pockets of target kinases. This whitepaper dissects the physicochemical profile, mechanistic reactivity, and validated experimental methodologies for utilizing this compound in advanced therapeutics.
Physicochemical & Structural Profiling
To effectively deploy 2-amino-5-bromo-6-methylnicotinamide in a synthetic campaign, one must first understand its inherent structural biases. The pyridine core is electron-deficient, but the C2-amino and C6-methyl groups provide counteracting electron-donating effects via resonance and inductive mechanisms, respectively. This push-pull dynamic stabilizes the ring while rendering the C5-bromine highly susceptible to oxidative addition by transition metals.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
|---|---|---|
| Chemical Name | 2-Amino-5-bromo-6-methylnicotinamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1003711-26-9 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C 7 H 8 BrN 3 O | Confirms elemental composition for MS isotopic analysis. | | Molecular Weight | 230.06 g/mol | Ideal low-MW precursor for fragment-based drug discovery[2]. | | H-Bond Donors | 2 (Amino, Amide) | Facilitates critical hinge-binding interactions in kinases. | | H-Bond Acceptors | 3 (Pyridine N, Amide O, Amide N) | Enhances aqueous solubility and target docking potential. | | Key Reactive Sites | C5 (Bromine), C2 (Amine), C3 (Amide) | Enables divergent synthetic pathways (cross-coupling vs. cyclization). |
Mechanistic Reactivity & Synthetic Utility
The strategic value of 2-amino-5-bromo-6-methylnicotinamide lies in its orthogonality. The molecule can be functionalized in two distinct, non-interfering directions:
-
C5-Halogen Handle: The bromine atom is primed for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. The adjacent C6-methyl group provides slight steric shielding, which prevents unwanted side reactions (like homocoupling) but necessitates the use of robust bidentate ligands (e.g., dppf) to force the reductive elimination step.
-
C2/C3 Condensation Motif: The adjacent amino and carboxamide groups form a perfect bidentate nucleophilic pocket. When reacted with aldehydes or orthoesters, they undergo oxidative cyclocondensation to form pyrido[2,3- d ]pyrimidin-4(3H)-ones—a privileged scaffold in oncology[3].
Divergent synthetic pathways of 2-amino-5-bromo-6-methylnicotinamide in drug discovery.
Self-Validating Experimental Methodologies
As an Application Scientist, I mandate that every protocol must be a self-validating system. The following methodologies are adapted from validated literature on this scaffold class and engineered with built-in causality and quality control (QC) checkpoints.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
This protocol utilizes aqueous conditions to maximize the solubility of the inorganic base, which accelerates the formation of the reactive boronate species required for transmetalation[4].
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vial, charge 2-amino-5-bromo-6-methylnicotinamide (1.0 eq, e.g., 65 mg) and the desired arylboronic acid (1.2 eq).
-
Catalyst & Base: Add Pd(dppf)Cl 2 ·DCM (0.1 eq) and K 2 CO 3 (2.0 eq). Causality: The dppf ligand enforces a cis-geometry on the Pd center, overcoming the steric hindrance of the C6-methyl group to accelerate reductive elimination.
-
Solvent System: Suspend the mixture in H 2 O (0.4 mL) or a 4:1 1,4-Dioxane/H 2 O mixture if the boronic acid is highly lipophilic.
-
Reaction: Seal the vial, purge with N 2 for 5 minutes to prevent catalyst oxidation, and stir at 90 °C for 2 hours.
-
Workup: Cool to room temperature, dilute with H 2 O (30 mL), and extract with Ethyl Acetate (3 × 50 mL). Dry the organic layer over Na 2 SO 4 and concentrate in vacuo.
Validation & QC Checkpoint: Take a 10 µL aliquot of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated as complete when the distinct M/M+2 isotopic cluster of the brominated starting material (m/z 230/232) is <5% relative to the product mass peak. If incomplete, the system dictates spiking with an additional 0.05 eq of Pd catalyst and stirring for 1 further hour.
Protocol B: Oxidative Cyclocondensation to Pyrido[2,3- d ]pyrimidin-4(3H)-ones
This method constructs the bicyclic core required for many kinase inhibitors by condensing the primary amine and amide with an aldehyde[3].
Step-by-Step Procedure:
-
Preparation: Combine 2-amino-5-bromo-6-methylnicotinamide (1.0 eq) and a substituted benzaldehyde (1.2 eq) in a round-bottom flask.
-
Solvent & Oxidation: Dissolve the reagents in anhydrous DMSO (5 mL per mmol). Causality: DMSO serves a dual purpose; it fully dissolves the highly polar nicotinamide precursor and acts as a mild oxidant under an O 2 atmosphere to aromatize the transient dihydro-intermediate.
-
Reaction: Stir the mixture at 100 °C under an O 2 balloon (or open air) for 14–16 hours.
-
Workup: Cool the reaction to room temperature and quench by pouring into ice-cold water. This induces the precipitation of the crude pyrido-pyrimidine solid. Filter and wash with cold ethanol.
Validation & QC Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The protocol is self-validating when the highly fluorescent starting material spot disappears, replaced by a higher-Rf, UV-active product spot. The final product should be verified by 1 H-NMR, specifically looking for the disappearance of the primary amine (~7.0 ppm) and primary amide (~7.5-8.0 ppm) protons.
Applications in Advanced Therapeutics
The derivatives of 2-amino-5-bromo-6-methylnicotinamide are not mere chemical curiosities; they are potent modulators of critical biological pathways.
-
PDK1 Inhibitors: The 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/Akt survival pathway, which is frequently hyperactivated in cancers. Cross-coupling at the C5 position of this scaffold yields compounds that fit perfectly into the ATP-binding hinge region of PDK1, effectively shutting down tumor cell proliferation[4].
-
ATR Kinase Inhibitors: Ataxia Telangiectasia and Rad3-related (ATR) kinase is essential for the DNA damage response (DDR). By cyclizing 2-amino-5-bromo-6-methylnicotinamide into a pyrido[2,3- d ]pyrimidine, researchers can create synthetic lethality in tumors with ATM deficiencies. The C6-methyl group (which becomes the C7 position on the bicyclic core) projects into the solvent-exposed region of the kinase, modulating off-target selectivity and improving the pharmacokinetic profile of the drug[3].
References
-
1003711-26-9 | 2-Amino-5-bromo-6-methylnicotinamide , Capot Chemical. 1
-
Specifications of 2-Amino-5-bromo-6-methylnicotinamide , Capot Chemical. 2
-
WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors , Google Patents. 4
-
Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors , Thieme Connect. 3
Sources
- 1. 1003711-26-9 | 2-Amino-5-bromo-6-metilnicotinamida | 2-Amino-5-bromo-6-methylnicotinamide - Capot Químico [capotchem.com]
- 2. capotchem.com [capotchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]
